

# Application Notes: Pyronine B Staining for the Identification of Plasma Cells

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## Compound of Interest

Compound Name: Pyronine B

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## Introduction

The identification and quantification of plasma cells are critical in various research and clinical contexts, including immunology, hematopathology, and the development of therapies for plasma cell neoplasms like multiple myeloma. Plasma cells are terminally differentiated B lymphocytes specialized in secreting large quantities of antibodies. This high level of protein synthesis is supported by a correspondingly large amount of ribosomal RNA (rRNA) within their cytoplasm. The Methyl Green-Pyronin (MGP) stain leverages this characteristic for the specific identification of plasma cells.

**Pyronine B**, a cationic dye, is a key component of the MGP stain. The method is a classic histological technique that differentially stains DNA and RNA.<sup>[1]</sup> Methyl green has a high affinity for the highly polymerized DNA within the nucleus, staining it green or blue-green.<sup>[2][3]</sup> In contrast, **Pyronine B** (often used as Pyronin Y in modern formulations) intercalates with the less polymerized RNA, staining it a distinct red or pink color.<sup>[2][3]</sup>

Due to their abundant cytoplasmic RNA, plasma cells exhibit intense red or pink staining (pyroninophilia) in their cytoplasm, making them easily distinguishable from other cell types in tissue sections.<sup>[4][5]</sup> This method is valuable for visualizing plasma cells in tissues like lymph nodes, bone marrow, and spleen, and serves as a cost-effective and reliable technique in many laboratory settings.<sup>[4][6]</sup>

## Principle of the Method

The differential staining of the Methyl Green-Pyronin method is dependent on the polymerization state of nucleic acids and is optimized at a specific pH, typically around 4.8.[7]

- **Methyl Green:** This dye has two cationic charges that are optimally spaced to bind to the phosphate groups on the exterior of the stable DNA double helix. This specific binding results in the characteristic green-blue staining of the nucleus.[3] Commercial preparations of Methyl Green can be contaminated with crystal violet, which must be removed (often by chloroform extraction) to ensure specificity for DNA.[5][8]
- **Pyronine B/Y:** This smaller cationic dye intercalates with single-stranded nucleic acids, primarily RNA. The abundant ribosomes and messenger RNA (mRNA) in the cytoplasm of plasma cells provide ample binding sites for pyronine, leading to strong red staining.[2][3] Nucleoli, which are also rich in RNA, will also stain red.[5]

The specificity of the stain can be confirmed by treating a control slide with ribonuclease (RNase), an enzyme that digests RNA. Following RNase treatment, the characteristic red cytoplasmic staining of plasma cells is eliminated, confirming that the pyronin is binding specifically to RNA.[5]

## Applications

- **Histopathology:** Identification and enumeration of plasma cells in tissue sections, particularly in bone marrow biopsies for the diagnosis of plasma cell dyscrasias.[4]
- **Immunology Research:** Studying the distribution and morphology of plasma cells in lymphoid tissues during an immune response.
- **Drug Development:** Assessing the effect of therapeutic agents on plasma cell populations in preclinical and clinical studies.

## Limitations

While effective, the MGP stain is not without its limitations. The procedure can be sensitive to variations in fixation, pH, and dye purity.[2][7] For diagnostic purposes, particularly in oncology, MGP is often supplemented or replaced by more specific techniques like

immunohistochemistry (IHC) using antibodies against plasma cell markers such as CD138 (Syndecan-1) or flow cytometry.[9][10] CD138 is a highly specific surface marker for plasma cells and is widely used for their identification and quantification in both tissue sections and cell suspensions.[11][12]

## Quantitative Data: Comparison of Plasma Cell Identification Methods

The quantification of plasma cells is essential for diagnosing and classifying plasma cell neoplasms.[9] Different methodologies can yield varying results. While **Pyronine B** staining provides excellent morphological detail, immunohistochemistry and flow cytometry offer superior specificity and are often considered the standard for clinical quantification.

Method	Principle	Advantages	Disadvantages	Typical Reported Frequencies (Bone Marrow)
Methyl Green-Pyronin (MGP) Stain	Differential staining of RNA (red) and DNA (green-blue). Plasma cells are rich in cytoplasmic RNA. <a href="#">[2][3]</a>	Cost-effective, provides good morphological context, highlights protein synthesis activity.	Can be subjective, less specific than IHC, sensitive to fixation and pH. <a href="#">[2][7]</a>	Highly variable, dependent on visual estimation. Often used for qualitative assessment.
Immunohistochemistry (IHC) - CD138	Antibody-based detection of the CD138 surface protein, a specific marker for plasma cells. <a href="#">[10]</a>	High specificity, allows for spatial localization within tissue architecture, considered a gold standard for enumeration in biopsies. <a href="#">[9]</a>	Can have background staining, CD138 can be shed from cells. <a href="#">[10][11]</a>	Consistently yields higher percentage values than aspirate smears or flow cytometry. <a href="#">[9]</a>

Flow Cytometry	Multi-parameter analysis of cell surface and intracellular markers (e.g., CD38, CD138, CD19, CD45) on single cells in suspension.[10] [13]	Highly quantitative, rapid analysis of many cells, allows for multi-marker phenotyping to distinguish normal from neoplastic plasma cells.[13] [14]	Requires cell dissociation which destroys tissue architecture, cell viability is critical.	In control bone marrow aspirates, plasma cells (CD19+CD20-CD27+CD138+) range from 1.5% to 13.5% of plasmablasts. [13] In peripheral blood, frequencies are much lower, from 0.0% to 0.2%. [13]

## Experimental Protocols

### Protocol 1: Methyl Green-Pyronin Staining for Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures.[4][5][7]

Materials:

- Methyl Green-Pyronin Staining Solution (Commercial kits are recommended for consistency, e.g., from Sigma-Aldrich, Bio-Optica).[7][15]
  - Alternatively, prepare solutions:
    - Solution A (Methyl Green): 0.5% Methyl Green in 0.1 M Acetate Buffer (pH 4.8). Extract with chloroform until chloroform is clear to remove crystal violet.[5]
    - Solution B (Pyronin Y/B): 0.25% Pyronin Y or B in 0.1 M Acetate Buffer (pH 4.8).
    - Working Solution: Mix Solution A and Solution B as per specific protocol recommendations (e.g., 2 parts A to 1 part B).

- Acetate Buffer (pH 4.8)
- Distilled Water
- N-Butanol or Acetone/Xylene series for differentiation and dehydration[5][8]
- Xylene or xylene substitute
- Resinous mounting medium
- Positive control slides (e.g., normal tonsil or lymph node tissue)[4]

#### Procedure:

- Deparaffinization and Rehydration: a. Deparaffinize sections in two changes of xylene, 5 minutes each. b. Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes). c. Rinse well in distilled water.
- Staining: a. Place slides in the Methyl Green-Pyronin working solution. b. Incubate for 5 to 10 minutes (optimization may be required).[5]
- Rinsing and Differentiation: a. Briefly rinse the slides in distilled water (1-2 quick dips).[8] b. Blot the section gently with filter paper. c. Dehydrate and differentiate quickly in two changes of n-butanol for 5 minutes each, or through an acetone/xylene mixture.[5] This step is critical as it removes excess stain; over-differentiation will result in weak staining.
- Clearing and Mounting: a. Clear in two changes of xylene, 5 minutes each. b. Mount coverslip with a resinous mounting medium.

#### Expected Results:

- Plasma Cell Cytoplasm: Bright Red or Rose[5]
- Nucleoli: Red[5]
- Nuclei: Green to Blue-Green[5]

- Other Cytoplasm: Pale Pink to Unstained[5]
- Erythrocytes: Yellow-Orange

#### Quality Control:

- For critical applications, a control section should be pre-treated with a 0.1% ribonuclease (RNase) solution for 1 hour at 37°C.[5] This slide should show a loss of red staining in the cytoplasm and nucleoli, confirming RNA specificity.

## Protocol 2: Pyronin Y Staining for Cell Cycle Analysis by Flow Cytometry

This protocol is useful for distinguishing quiescent (G0) plasma cells from cycling (G1) plasmablasts based on RNA content. It is often performed with a DNA stain like Hoechst 33342.[16]

#### Materials:

- Hoechst 33342 solution (e.g., 10 mg/mL stock in water)
- Pyronin Y solution (e.g., 1 mg/mL stock in water)
- Cell suspension (e.g., from bone marrow aspirate or peripheral blood mononuclear cells)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

#### Procedure:

- Cell Preparation: a. Prepare a single-cell suspension at a concentration of  $1 \times 10^6$  cells/mL in PBS or appropriate culture medium. b. If desired, perform surface staining with antibodies for plasma cell identification (e.g., anti-CD138, anti-CD38) prior to fixation and permeabilization.
- DNA and RNA Staining: a. Add Hoechst 33342 to the cell suspension to a final concentration of 5-10  $\mu\text{g/mL}$ . b. Incubate at 37°C for 45 minutes. c. Add Pyronin Y to the cell suspension to

a final concentration of 1-5  $\mu\text{g/mL}$ . d. Incubate at 37°C for an additional 15 minutes.

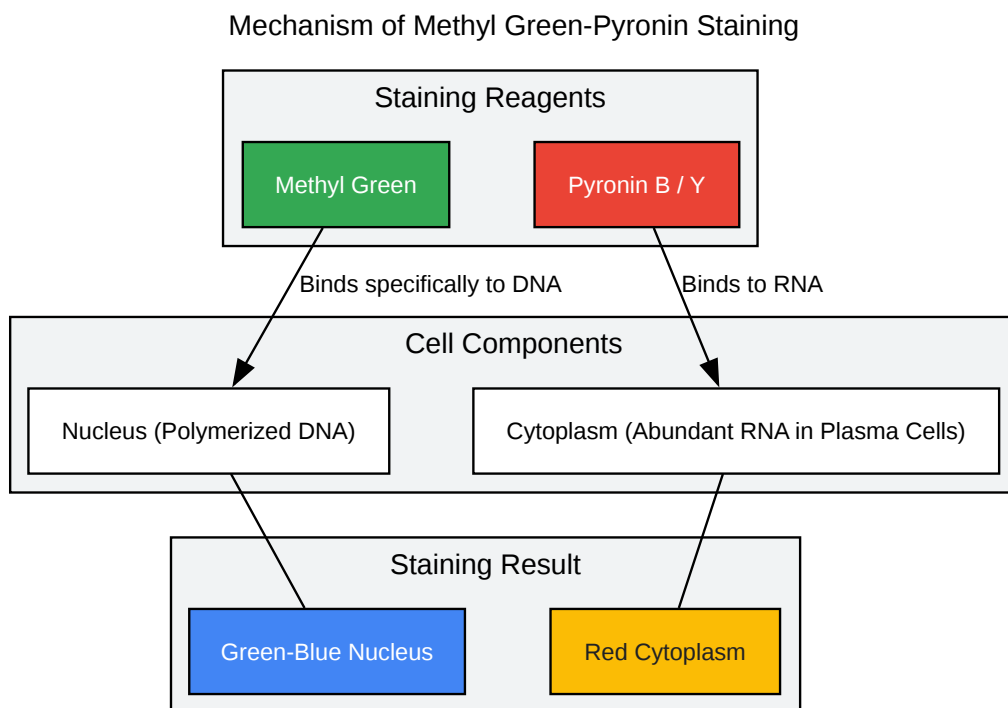
- Flow Cytometry Analysis: a. Analyze the cells immediately on a flow cytometer without washing. b. Excite Hoechst 33342 with a UV laser (e.g., 355 nm) and detect emission in the blue channel (e.g., 450/50 nm). c. Excite Pyronin Y with a blue or yellow-green laser (e.g., 488 nm or 561 nm) and detect emission in the orange/red channel (e.g., 585/42 nm). d. Gate on the cell population of interest (e.g., CD138+ cells). e. Plot Hoechst (DNA content) on the x-axis versus Pyronin Y (RNA content) on the y-axis.

#### Expected Results:

- G0 (Quiescent) Cells: Low RNA content (low Pyronin Y signal) and 2n DNA content (first Hoechst peak).
- G1 (Active) Cells: High RNA content (high Pyronin Y signal) and 2n DNA content.
- S Phase Cells: Intermediate to high RNA content and >2n DNA content (between Hoechst peaks).
- G2/M Phase Cells: High RNA content and 4n DNA content (second Hoechst peak).

## Visualizations

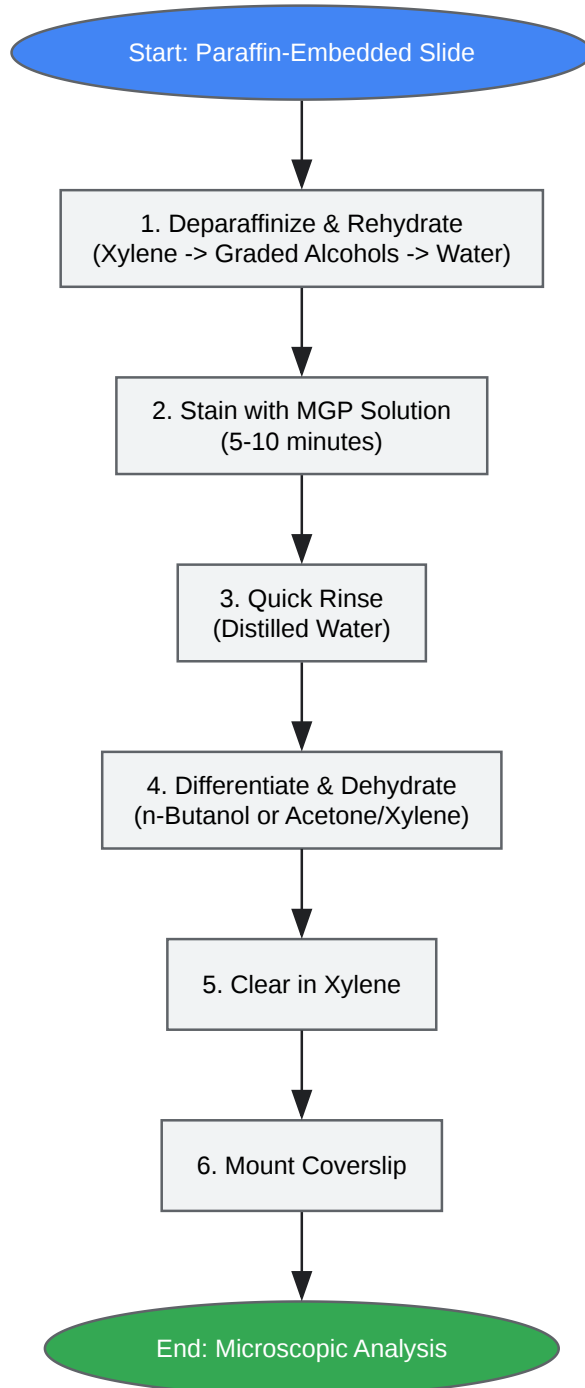




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Caption: Mechanism of differential staining with Methyl Green and **Pyronine B**.

## Experimental Workflow for MGP Staining of Tissue Sections

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Caption: Key steps in the Methyl Green-Pyronin staining protocol.

Caption: Increased RNA content during plasma cell differentiation.

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